Cyclopentyl vs. Benzyl N-Substitution: Lipophilicity and Conformational Differentiation
The cyclopentyl group in CAS 953143-85-6 (XLogP3 = 3.1) confers measurably lower calculated lipophilicity compared to the benzyl-substituted direct analog N-(1-benzylpiperidin-4-yl)-2,4-difluorobenzenesulfonamide (CAS 321715-73-5), which has a calculated XLogP3 of approximately 3.5 [1]. This difference of ΔXLogP3 ≈ 0.4 log units is meaningful in CNS drug design, where excessive lipophilicity is associated with higher metabolic clearance, increased promiscuity, and hERG liability. Furthermore, the cyclopentyl group is fully sp³-hybridized and conformationally flexible in a manner distinct from the planar benzyl group (which introduces π-stacking potential), altering the accessible conformational space for target binding [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) and N-substituent conformational class |
|---|---|
| Target Compound Data | XLogP3 = 3.1; N-substituent: cyclopentyl (sp³, saturated cycloalkyl, rotatable bond count contribution = 1 additional) |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)-2,4-difluorobenzenesulfonamide (CAS 321715-73-5): XLogP3 ≈ 3.5; N-substituent: benzyl (sp²/sp³ mixed, planar aromatic ring) |
| Quantified Difference | ΔXLogP3 ≈ -0.4 (target compound less lipophilic); qualitative conformational difference: saturated cycloalkyl vs. aromatic benzyl |
| Conditions | Computed values using XLogP3 algorithm (PubChem 2025.09.15 release) and structural comparison from PubChem entries |
Why This Matters
Lower lipophilicity and absence of a planar aromatic N-substituent in 953143-85-6 predict improved metabolic stability and reduced off-target binding relative to benzyl-substituted analogs, which is critical when selecting a tool compound for CNS target validation where promiscuity must be minimized.
- [1] PubChem Compound Summary: CID 16887721 (953143-85-6) and CID for 321715-73-5. XLogP3 computed values. Accessed May 2026. View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery.' Expert Opinion on Drug Discovery, 5(3), pp. 235–248. Evidence linking higher logP/logD to increased promiscuity and metabolic liability in screening compounds. View Source
